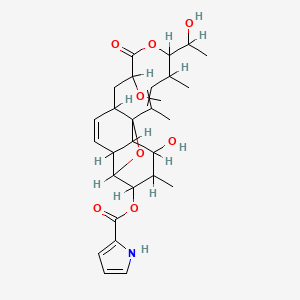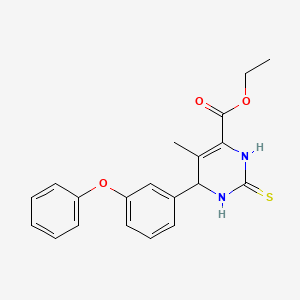![molecular formula C14H18ClN3S B1225817 1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HI-445 is a small molecule drug that functions as a reverse transcriptase inhibitor. It was initially developed by The Howard Hughes Medical Institute and is primarily used in the treatment of human immunodeficiency virus (HIV) infections . The molecular formula of HI-445 is C14H20ClN3S .
Preparation Methods
The synthesis of HI-445 involves the reaction of an amine with thiocarbonyldiimidazole to form a thioimidazolide intermediate. This intermediate is then condensed with 2-amino-5-chloropyridine to yield the final thiourea compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
HI-445 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom in its structure.
Oxidation and Reduction: HI-445 can undergo oxidation and reduction reactions, which may alter its chemical properties and efficacy.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HI-445 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
HI-445 exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme essential for the replication of HIV. The compound binds to the non-nucleoside inhibitor binding pocket of the enzyme, preventing it from converting viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to infect new cells.
Comparison with Similar Compounds
HI-445 is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Similar compounds in this class include:
- HI-236
- HI-240
- HI-244
- HI-253
- HI-443
Compared to these compounds, HI-445 has shown higher potency against both wild-type and drug-resistant strains of HIV reverse transcriptase . Its unique chemical structure allows it to interact favorably with the binding pocket of the enzyme, making it a promising candidate for further development.
Properties
Molecular Formula |
C14H18ClN3S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H18ClN3S/c15-12-6-7-13(17-10-12)18-14(19)16-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,18,19) |
InChI Key |
DVTYONOGIMBZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2=NC=C(C=C2)Cl |
Synonyms |
HI 445 HI-445 N-(2-(5-chloropyridinyl)))-N'-(2-(1-cyclohexenyl)ethylthiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1225734.png)

![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)

![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)

![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)

![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)


